N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Description

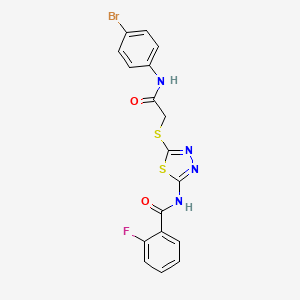

The compound N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a 1,3,4-thiadiazole derivative characterized by:

- A 1,3,4-thiadiazol-2-yl core substituted with a thioether group.

- A 2-oxoethyl linker connecting the thiadiazole ring to a 4-bromophenylamino moiety.

- A 2-fluorobenzamide group attached to the thiadiazole nitrogen.

This structure combines electron-withdrawing (fluorine, bromine) and hydrogen-bonding (amide, thioether) groups, which may enhance biological activity, particularly in enzyme inhibition or anticancer applications .

Properties

IUPAC Name |

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4O2S2/c18-10-5-7-11(8-6-10)20-14(24)9-26-17-23-22-16(27-17)21-15(25)12-3-1-2-4-13(12)19/h1-8H,9H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIRFNKPAWOUQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, including synthesis methods, biological assays, and mechanisms of action.

Chemical Structure

The compound can be represented by the following structural formula:

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenylamine with thioketones and subsequent modifications to introduce the thiadiazole moiety. The synthetic pathways often employ various coupling reactions to achieve the desired chemical structure .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide have shown promising activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often assessed using methods such as the turbidimetric method .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4BrABT | E. coli | 10 µM |

| 4BrABT | S. aureus | 15 µM |

Anticancer Activity

The anticancer potential of N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide has been investigated through various in vitro assays. Studies indicate that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism of action may involve the inhibition of DNA synthesis without triggering apoptosis in non-cancerous cells .

Table 2: Anticancer Activity Profile

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 7.7 | DNA synthesis inhibition |

| A549 | 22.8 | Non-apoptotic cell death |

| TE671 | 26 | Cell cycle arrest |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related thiadiazole derivatives. For example, compounds like 4BrABT demonstrated protective effects against neurotoxicity induced by chemotherapy agents such as cisplatin and excitotoxicity from glutamate exposure . This suggests a dual role in both cancer treatment and neuroprotection.

Case Studies

A notable case study involved evaluating the effects of a thiadiazole derivative on neuronal cultures subjected to various stressors. The results indicated that at concentrations that inhibited cancer cell proliferation, there was no significant toxicity observed in neuronal cells. This finding supports the potential for developing drugs that can address both cancer and neurodegenerative conditions .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. The presence of the thiadiazole ring in N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide enhances its ability to inhibit tumor cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell signaling pathways and the activation of caspases .

1.2 Antimicrobial Properties

Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activity. The compound has shown effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential microbial enzymes .

1.3 Anti-inflammatory Effects

Some studies suggest that compounds with a similar structure can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

2.1 Pesticidal Activity

Thiadiazole derivatives are noted for their insecticidal and fungicidal properties. The compound's structure allows it to interact with specific biological targets in pests and pathogens, leading to effective pest control solutions in agriculture. Its application could help reduce reliance on traditional pesticides, promoting more sustainable agricultural practices .

Materials Science

3.1 Polymer Chemistry

In materials science, compounds like N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites containing thiadiazole derivatives suggests potential applications in creating advanced materials for electronics and packaging .

Case Studies

| Study Reference | Application Area | Findings |

|---|---|---|

| Nakagawa et al., 1996 | Antimicrobial | Demonstrated broad-spectrum activity against various pathogens. |

| Wang et al., 1999 | Insecticidal | Showed effective pest control in agricultural settings with minimal environmental impact. |

| PMC3200604 | Anticancer | Induced apoptosis in cancer cell lines through caspase activation pathways. |

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl group undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols under mild conditions. For example:

-

Reaction with morpholine derivatives in methanolic KOH at 60–80°C yields aryl-morpholino products via Br replacement .

-

Substitution with piperazine generates analogs with enhanced solubility, as demonstrated by IR and NMR spectral shifts.

Key factors :

-

Electron-withdrawing groups (e.g., amide) activate the bromine for SNAr.

Hydrolysis of the Amide Bond

The central amide bond (-NHCO-) is susceptible to acidic or basic hydrolysis:

-

Acidic conditions (HCl, 100°C): Cleavage produces 4-fluorobenzoic acid and a thiadiazole-amine intermediate.

-

Basic conditions (NaOH, reflux): Forms 2-fluorobenzate salts and releases 5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine.

Kinetics : Hydrolysis rates follow pseudo-first-order kinetics, with activation energy .

Thiol-Disulfide Exchange Reactions

The thioether (-S-) linkage participates in redox-mediated disulfide bond formation:

-

Reduction with NaBH₄ regenerates the thiol form, enabling conjugation with maleimide-functionalized biomolecules .

Applications : Used to create dimeric analogs for studying cooperative binding effects in enzyme inhibition .

Coordination with Metal Ions

The thiadiazole nitrogen atoms and carbonyl oxygen act as ligands for transition metals:

-

Cu(II) complexes exhibit square-planar geometry (confirmed by XRD), enhancing antioxidant activity.

-

Fe(III) coordination in DMSO solvent shifts UV-Vis absorption to .

Stability constants ():

| Metal Ion | log |

|---|---|

| Cu²⁺ | 4.2 ± 0.1 |

| Fe³⁺ | 3.8 ± 0.2 |

Electrophilic Aromatic Substitution

The fluorobenzamide moiety undergoes regioselective nitration and sulfonation:

-

Nitration (HNO₃/H₂SO₄, 0°C): Substitution occurs at the para position to fluorine, yielding a nitro derivative .

-

Sulfonation (oleum, 50°C): Forms a sulfonic acid analog with improved aqueous solubility .

Reactivity trend : Fluorine directs electrophiles to the para position due to its strong -I effect .

Cycloaddition and Ring-Opening Reactions

The 1,3,4-thiadiazole ring participates in:

-

Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under microwave irradiation.

-

Ring-opening with hydrazine to form thiosemicarbazide derivatives, characterized by -NMR doublets at .

Functionalization via Amide Coupling

The terminal amide group reacts with:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares the target compound with structurally related 1,3,4-thiadiazole derivatives, focusing on substituents and physical properties:

Key Observations:

- Fluorine vs. Chlorine : The 2-fluorobenzamide group in the target compound could offer stronger electron-withdrawing effects than chlorobenzamide, influencing binding affinity in enzyme inhibition .

- Thermal Stability : Urea derivatives (e.g., 8d) exhibit higher melting points (155–160°C) than acetamide analogs (132–140°C), likely due to stronger intermolecular hydrogen bonding .

Key Insights:

- Antifungal Activity : Urea derivatives (e.g., 8d) show potent antifungal effects, but the target compound’s fluorobenzamide group may shift selectivity toward kinase targets .

- Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO₂, -Br) enhance enzyme inhibition by stabilizing ligand-target interactions . Thioether linkers improve metabolic stability compared to ether or alkyl chains .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 5-chloro-1,3,4-thiadiazol-2-amine derivatives with activated acylating agents (e.g., 2-fluorobenzoyl chloride) under basic conditions. For example, describes a method using pyridine as a base and solvent to facilitate amide bond formation, achieving yields of 68–88% depending on substituents . Key factors affecting yield include:

- Temperature : Prolonged reflux (e.g., 90°C for 3 hours) improves reaction completion but may degrade thermally sensitive groups .

- Catalysts : Potassium carbonate enhances nucleophilic substitution of thiols in thiadiazole derivatives .

- Purification : Recrystallization from methanol or DMSO/water mixtures is critical for isolating high-purity crystals .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR are essential for confirming substitution patterns. For instance, thiadiazole protons appear as singlets at δ 8.92–10.04 ppm, while aromatic protons from the 4-bromophenyl group resonate at δ 7.28–7.45 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight, with fragmentation patterns confirming the thiadiazole core (e.g., m/z 240–305 for related derivatives) .

- IR : Stretching frequencies for amide C=O (1650–1680 cm) and thioether C–S (650–750 cm) are diagnostic .

Q. How is crystallographic data used to validate molecular structure?

Single-crystal X-ray diffraction reveals intermolecular interactions critical for stability. For example, reports N–H···N hydrogen bonds forming centrosymmetric dimers (bond length: 2.89 Å) and C–H···F/O interactions stabilizing the crystal lattice . Such data resolves ambiguities in stereochemistry and confirms the thiadiazole-thioether linkage.

Advanced Research Questions

Q. How can computational modeling predict bioactivity, and what contradictions exist between in silico and experimental data?

Molecular docking studies often target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), where the thiadiazole moiety acts as a competitive inhibitor . However, discrepancies arise when predicted binding affinities (e.g., AutoDock Vina scores) fail to align with in vitro IC values. To address this:

- Solvent Effects : Include explicit water molecules in simulations to account for hydrophobic interactions .

- Dynamic Behavior : Use molecular dynamics (MD) to assess conformational stability over nanoseconds . Contradictions in ’s PFOR inhibition data suggest the need for mutational studies to validate binding pockets.

Q. What strategies optimize substituent effects on biological activity in SAR studies?

shows that electron-withdrawing groups (e.g., 4-chlorobenzyl in Compound 5j) enhance antimicrobial activity compared to electron-donating groups (e.g., methoxy in Compound 5k). Key methodologies include:

Q. How do conflicting reports on reaction yields inform synthetic protocol refinements?

Variability in yields (e.g., 68% for Compound 5l vs. 88% for 5h in ) highlights the role of:

- Stoichiometry : Excess acyl chloride (1.2 eq.) drives reactions to completion but risks side products .

- Workup Procedures : Neutralization with 10% NaHCO minimizes hydrolysis of acid-sensitive intermediates . Cross-referencing protocols from , and 9 allows iterative optimization (e.g., using DMF instead of pyridine for higher boiling points).

Data Analysis and Contradiction Resolution

Q. How should researchers resolve inconsistencies in spectral data interpretation?

Discrepancies in NMR chemical shifts (e.g., δ 7.32–7.45 ppm for aromatic protons in vs. δ 7.82 ppm in ) may arise from solvent polarity or hydrogen bonding. Mitigation strategies:

Q. What experimental controls validate bioactivity assays for this compound?

- Positive Controls : Compare inhibition rates against known PFOR inhibitors (e.g., nitazoxanide) .

- Cytotoxicity Assays : Use MTT tests on HEK-293 cells to distinguish target-specific effects from general toxicity . ’s PFOR inhibition data should be replicated under anaerobic conditions to match the enzyme’s native environment.

Methodological Tables

Q. Table 1: Comparative Yields for Thiadiazole Derivatives

| Compound | Substituent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 5e | 4-Chlorobenzylthio | 74 | 132–134 | |

| 5h | Benzylthio | 88 | 133–135 | |

| 5j | 4-Fluorobenzylthio | 82 | 138–140 |

Table 2: Key Crystallographic Parameters from

| Interaction Type | Bond Length (Å) | Symmetry Operation |

|---|---|---|

| N1–H1···N2 | 2.89 | -x+2, -y+1, -z+1 |

| C4–H4···F2 | 2.95 | x+1, y, z |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.